molecular formula C9H18ClN B2722634 Spiro[3.5]nonan-2-amine hydrochloride CAS No. 1989672-30-1

Spiro[3.5]nonan-2-amine hydrochloride

Cat. No.: B2722634
CAS No.: 1989672-30-1
M. Wt: 175.7
InChI Key: RDHZFECHNKRQBU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.5]nonan-2-amine hydrochloride typically involves the reaction of a spirocyclic ketone with an amine under acidic conditions to form the desired amine hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonan-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Spiro[3.5]nonan-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[3.5]nonan-2-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the spirocyclic structure may allow the compound to interact with unique binding sites on enzymes or receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.5]decane-2-amine hydrochloride
  • Spiro[3.4]octan-2-amine hydrochloride
  • Spiro[5.5]undecane-2-amine hydrochloride

Uniqueness

Spiro[3.5]nonan-2-amine hydrochloride is unique due to its specific ring size and the position of the amine group. This structural uniqueness can result in different chemical reactivity and biological activity compared to other spirocyclic amines .

Properties

IUPAC Name

spiro[3.5]nonan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-8-6-9(7-8)4-2-1-3-5-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHZFECHNKRQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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